1-Amino-2-naphthoic acid

Vue d'ensemble

Description

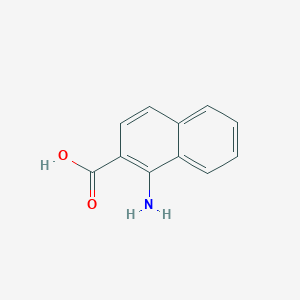

1-Amino-2-naphthoic acid is a derivative of the amino acid lysine . It is a white solid, although commercial samples can appear gray . It exhibits both acidic and weak basic properties .

Synthesis Analysis

The synthesis of 1-Amino-2-naphthoic acid involves a series of reactions. The process starts with 2,3-dimethylnaphthalene, which is oxidized using sodium dichromate dihydrate in an autoclave . Another method involves the reaction of 1-acetonaphthone with DMSO and I2 in chlorobenzene solvent .Molecular Structure Analysis

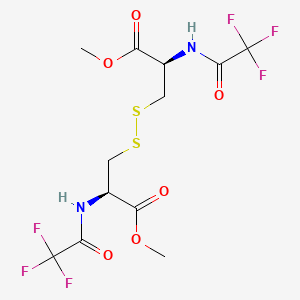

The molecular formula of 1-Amino-2-naphthoic acid is C11H9NO2 . The InChI code is 1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) .Chemical Reactions Analysis

1-Amino-2-naphthoic acid undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . It also reacts with cyanate anion (CNO−), triggering intense emission of green fluorescence .Physical And Chemical Properties Analysis

1-Amino-2-naphthoic acid has a molecular weight of 187.198 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 378.5±30.0 °C at 760 mmHg .Applications De Recherche Scientifique

Intermediate for Organic Synthesis

1-Amino-2-naphthoic acid is used as an intermediate for organic synthesis . This means it can be used in the production of a variety of other chemicals in the laboratory or industrial settings.

Dyes Analytical Reagent

This compound is also used as a dyes analytical reagent . In this context, it can be used to test, identify, or quantify the presence of other substances within a sample.

Structural Modification of Natural Products

Amino acids, including 1-Amino-2-naphthoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Fluorescence Probe for Cyanate Anion Detection

3-Amino-2-naphthoic acid, a related compound, has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The paper “Selective and sensitive detection of cyanate using 3-amino-2-naphthoic acid-based turn-on fluorescence probe” discusses the use of 3-amino-2-naphthoic acid as a fluorescence probe for the detection of cyanate anion .

Propriétés

IUPAC Name |

1-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRLRQQWXGEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472807 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-naphthoic acid | |

CAS RN |

4919-43-1 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported synthetic method for 1-amino-2-naphthoic acid derivatives?

A1: The research presents a novel, metal-free method for synthesizing substituted 1-amino-2-naphthoic acid derivatives. [] This is significant because it offers several advantages over traditional synthetic approaches:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)